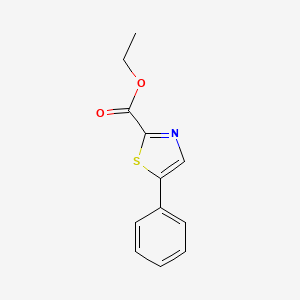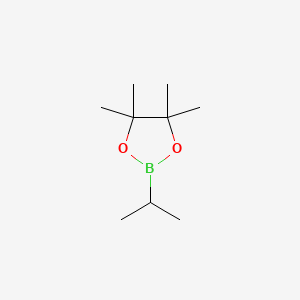
Ethyl 5-phenylthiazole-2-carboxylate
Overview
Description
Ethyl 5-phenylthiazole-2-carboxylate is a heterocyclic organic compound with the molecular formula C12H11NO2S. It is known for its unique structure, which includes a thiazole ring fused with a phenyl group and an ethyl ester functional group. This compound is often used in various chemical and pharmaceutical research applications due to its interesting chemical properties .
Mechanism of Action
Target of Action
Thiazole derivatives, to which this compound belongs, have been associated with diverse biological activities, including antimicrobial and antimycobacterial activities .
Mode of Action
Thiazole derivatives are known to interact with their targets, leading to changes that result in their observed biological activities .
Pharmacokinetics
It is known that the compound has high gastrointestinal absorption and is bbb permeant, indicating that it can cross the blood-brain barrier . It is also known to inhibit several cytochrome P450 enzymes, which could impact its metabolism .
Result of Action
Thiazole derivatives have been associated with antimicrobial and antimycobacterial activities, suggesting that they may have effects at the cellular level .
Action Environment
It is known that the compound should be stored in a dry room temperature environment .
Biochemical Analysis
Biochemical Properties
Ethyl 5-phenylthiazole-2-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for drug metabolism. The compound can act as an inhibitor or substrate for these enzymes, affecting the metabolic pathways of other compounds . Additionally, this compound has shown binding affinity to certain protein kinases, which play a role in cell signaling pathways .
Cellular Effects
This compound influences various cellular processes. It has been shown to affect cell proliferation and apoptosis in cancer cell lines. The compound can modulate cell signaling pathways, such as the MAPK/ERK pathway, leading to changes in gene expression and cellular metabolism . In immune cells, this compound has been observed to alter cytokine production, impacting the immune response .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to the active sites of enzymes, inhibiting their activity. For example, it inhibits the activity of certain protein kinases by competing with ATP for binding sites . This inhibition can lead to downstream effects on cell signaling and gene expression. Additionally, this compound can induce oxidative stress by generating reactive oxygen species, which can further influence cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard storage conditions but can degrade under extreme conditions such as high temperature or acidic pH . Long-term exposure to this compound in cell culture studies has shown sustained inhibition of cell proliferation and induction of apoptosis . These effects are consistent with its role in modulating cell signaling pathways and gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has shown therapeutic effects, such as reducing tumor growth in cancer models . At high doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These adverse effects are likely due to the compound’s interaction with metabolic enzymes and the generation of reactive oxygen species.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver . The compound can undergo oxidation, reduction, and conjugation reactions, leading to the formation of various metabolites . These metabolic transformations can influence the compound’s pharmacokinetics and pharmacodynamics, affecting its overall efficacy and toxicity.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms . The compound can interact with transport proteins, such as P-glycoprotein, which can influence its cellular uptake and efflux . This interaction can affect the compound’s localization and accumulation in specific tissues, impacting its therapeutic and toxic effects.
Subcellular Localization
This compound exhibits specific subcellular localization patterns. It has been observed to accumulate in the mitochondria, where it can induce mitochondrial dysfunction and apoptosis . The compound can also localize to the nucleus, where it can influence gene expression by interacting with transcription factors . These subcellular localizations are crucial for understanding the compound’s mechanism of action and its effects on cellular functions.
Preparation Methods
The synthesis of ethyl 5-phenylthiazole-2-carboxylate typically involves the reaction of ethyl 2-oxo-2-((2-oxo-2-phenylethyl)amino)acetate with phosphorus pentasulfide in dry chloroform. The reaction mixture is heated to reflux for several hours, followed by quenching with water and extraction with chloroform . This method provides a relatively straightforward route to obtain the desired compound with high purity.
Industrial production methods for this compound are not widely documented, but the laboratory synthesis methods can be scaled up with appropriate adjustments to reaction conditions and purification processes.
Chemical Reactions Analysis
Ethyl 5-phenylthiazole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or other reduced products.
Substitution: The thiazole ring in this compound can undergo electrophilic substitution reactions, where substituents such as halogens or alkyl groups can be introduced using appropriate reagents and conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, chloroform, and ethanol, as well as catalysts and temperature control to optimize reaction yields and selectivity.
Scientific Research Applications
Ethyl 5-phenylthiazole-2-carboxylate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds and as a reference standard in analytical chemistry.
Biology: This compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the development of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
Ethyl 5-phenylthiazole-2-carboxylate can be compared with other similar compounds, such as:
- Ethyl 2-amino-4-phenyl-5-thiazolecarboxylate
- 5-Phenylthiazole-2-carboxylic acid
- 2-Methyl-5-phenylthiazole-4-carboxylic acid
These compounds share the thiazole ring structure but differ in their functional groups and substituents, leading to variations in their chemical and biological properties
Properties
IUPAC Name |
ethyl 5-phenyl-1,3-thiazole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2S/c1-2-15-12(14)11-13-8-10(16-11)9-6-4-3-5-7-9/h3-8H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWBZHFHLKWUNKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC=C(S1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60510973 | |
| Record name | Ethyl 5-phenyl-1,3-thiazole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60510973 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58333-72-5 | |
| Record name | Ethyl 5-phenyl-1,3-thiazole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60510973 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Oxazolo[4,5-b]pyridin-2-amine](/img/structure/B1316413.png)
![3H-Spiro[1-benzofuran-2,4'-piperidine]](/img/structure/B1316415.png)





![Dimethyl bicyclo[2.1.1]hexane-1,4-dicarboxylate](/img/structure/B1316429.png)


![2-Methylpyrazolo[1,5-a]pyrimidine](/img/structure/B1316446.png)
